

Introduction: Situating N-Methylmethanesulfonamide in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Methylmethanesulfonamide

Cat. No.: B075009

[Get Quote](#)

N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a sulfonamide derivative of significant interest within the chemical industry. Its utility is most pronounced as a versatile intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] A thorough understanding of its fundamental physical and chemical properties is not merely academic; it is a prerequisite for successful process development, formulation, safety engineering, and regulatory compliance.

This guide provides a comprehensive technical overview of the core physical properties of **N**-Methylmethanesulfonamide. Moving beyond a simple recitation of data, we will explore the causality behind measurement techniques and the implications of these properties for laboratory and industrial applications. The content herein is curated for researchers, chemists, and drug development professionals who require a robust and reliable data set for this important molecule.

Core Physicochemical Characteristics

The fundamental properties of **N**-Methylmethanesulfonamide are summarized below. It is important to note the discrepancies in reported physical states, with some sources listing it as a crystalline powder and others as a liquid at ambient temperatures.[2][3] This may be attributable to the purity of the sample or the presence of isomers. For the purposes of this guide, we present the range of observed properties.

Property	Value	Source(s)
CAS Number	1184-85-6	[1][4]
Molecular Formula	C ₂ H ₇ NO ₂ S	[1][5]
Molecular Weight	109.15 g/mol	[1][5]
Appearance	White to yellowish crystalline powder or colorless liquid.	[2][3]
Melting Point	141-144°C; 164-167°C (range observed)	[2][3][6]
Boiling Point	118°C at 0.3 mmHg; 163.7°C at 760 mmHg	[1][3][6]
Density	~1.194 g/cm ³	[1][3]
Flash Point	52.8°C - 53°C	[3][7]
Vapor Pressure	2.04 mmHg at 25°C	[6]

In-Depth Analysis of Key Properties

Thermal Properties: Melting and Boiling Points

The reported melting point for **N-Methylmethanesulfonamide** shows some variation, with ranges such as 141-144°C and 164-167°C.[2][3][6] This variability can be indicative of different polymorphic forms or varying levels of purity in the samples analyzed.

The boiling point is most reliably reported under reduced pressure (118°C at 0.3 mmHg), a common practice for organic compounds to prevent decomposition at their higher atmospheric boiling points (163.7°C at 760 mmHg).[1][3][6] The use of vacuum distillation is a critical consideration for purification, minimizing thermal degradation and ensuring the integrity of the compound.

Solubility Profile

N-Methylmethanesulfonamide is reported to be easily soluble in common organic solvents, including water, alcohols, and ethers.[2] This broad solubility is a key attribute for its role as a

synthetic intermediate, allowing it to be used in a variety of reaction media. A detailed, quantitative analysis of its solubility across a range of solvents and temperatures, similar to studies conducted on its parent compound methanesulfonamide, would be a valuable area for further research.[8]

Safety-Critical Data: Flash Point and Hazards

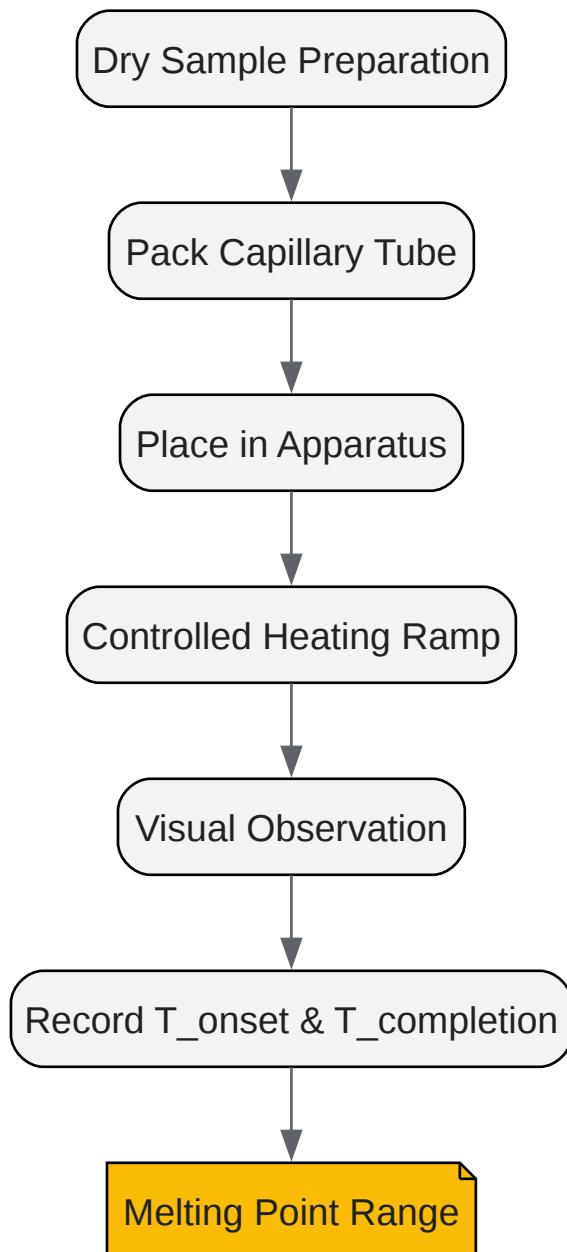
With a flash point of approximately 53°C, **N-Methylmethanesulfonamide** is classified as a flammable liquid.[5] This necessitates careful handling and storage away from ignition sources in a cool, well-ventilated area.[9] Safety data sheets (SDS) indicate that the compound can cause skin and serious eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory during handling.[9][11]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of **N-Methylmethanesulfonamide**. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[12]

- ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Based on synthesis data, the expected signals in CDCl₃ are: a broad singlet around δ 4.8 ppm for the amine proton (NH), and two singlets at approximately δ 2.9 ppm and δ 2.8 ppm for the two distinct methyl groups (S-CH₃ and N-CH₃).[1][13]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching, S=O symmetric and asymmetric stretching (typically strong bands), and C-H stretching from the methyl groups. [12]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is 109.01974964 Da.[5] Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural elucidation.

Experimental Protocols for Property Determination


To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical properties.

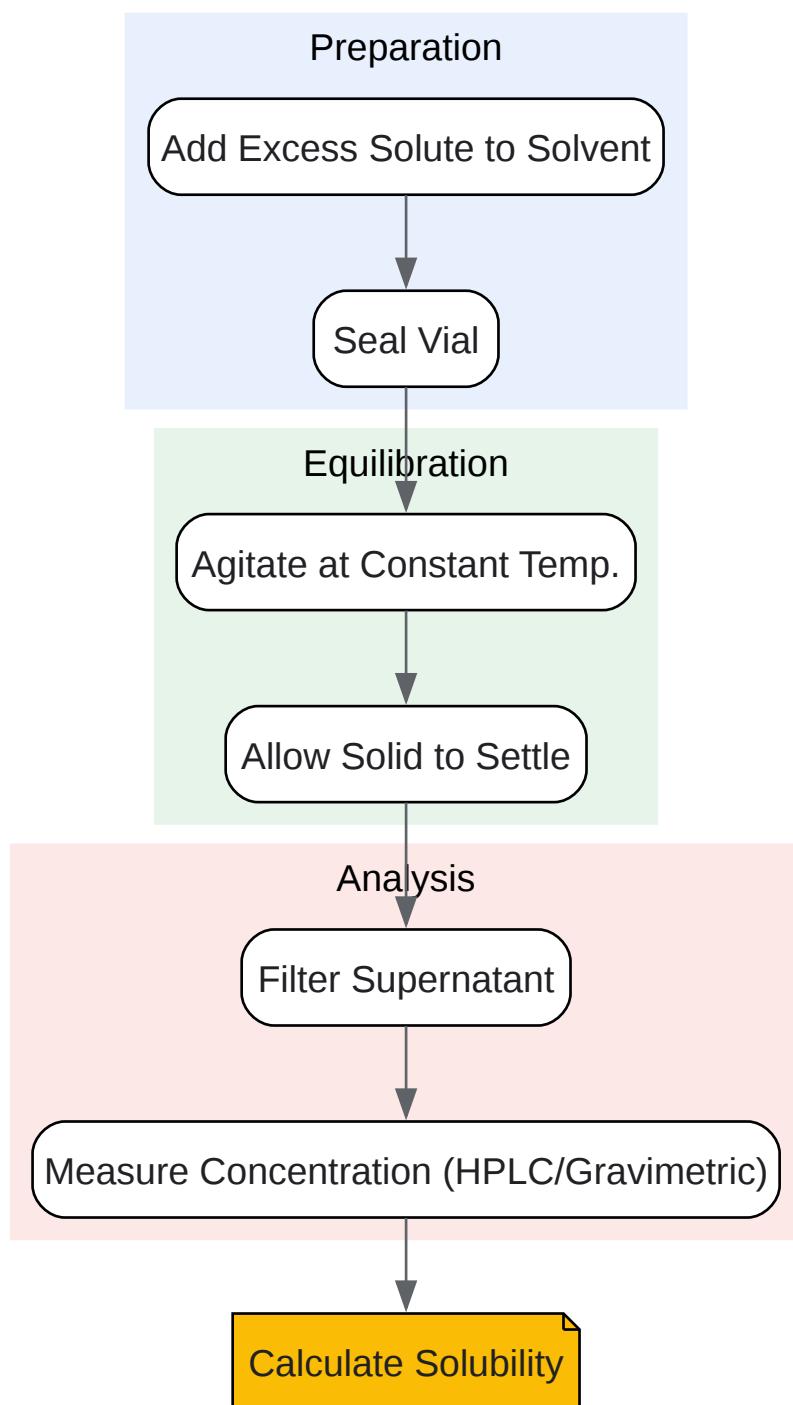
Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise determination of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **N-Methylmethanesulfonamide** is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.
- Validation: The procedure should be repeated to ensure consistency.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

Methodology:

- System Setup: An excess amount of solid **N-Methylmethanesulfonamide** is added to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[\[8\]](#)
- Equilibration: The vial is sealed and placed in a thermostatic shaker set to a constant temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is established.
- Phase Separation: After equilibration, the vial is left undisturbed to allow the excess solid to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 μm) to remove any undissolved particles.
- Analysis: The concentration of **N-Methylmethanesulfonamide** in the filtered saturated solution is determined using a suitable analytical technique, such as gravimetry (after solvent evaporation) or chromatography (e.g., HPLC).
- Calculation: The solubility is then calculated and expressed in units such as g/100g of solvent or mole fraction.

[Click to download full resolution via product page](#)

Caption: Shake-Flask Method for Solubility.

Protocol 3: General Workflow for Spectroscopic Characterization

This workflow outlines the universal steps for obtaining high-quality spectroscopic data for structural confirmation.

Methodology:

- Sample Purity: Ensure the **N-Methylmethanesulfonamide** sample is of high purity, as impurities will complicate spectral interpretation. Purification (e.g., by distillation or recrystallization) may be necessary.
- Sample Preparation:
 - NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[12]
 - IR: Prepare the sample as a KBr pellet (for solids) or a thin film between salt plates (for liquids).[14]
 - MS: Dissolve a small amount of the sample in a volatile solvent suitable for the ionization method being used.
- Instrument Calibration: Ensure the spectrometer (NMR, IR, or MS) is properly calibrated according to standard operating procedures.
- Data Acquisition: Acquire the spectrum using optimized parameters (e.g., number of scans, spectral width) to achieve a good signal-to-noise ratio.[12]
- Data Processing & Analysis: Process the raw data (e.g., Fourier transform for NMR/IR) and analyze the resulting spectrum to identify characteristic peaks, shifts, and fragmentation patterns corresponding to the structure of **N-Methylmethanesulfonamide**.

[Click to download full resolution via product page](#)

Caption: General Spectroscopic Analysis Workflow.

Conclusion

The physical properties of **N-Methylmethanesulfonamide** define its behavior in chemical processes and are foundational to its safe and effective application. This guide has synthesized key data points, including thermal properties, solubility, and spectroscopic identifiers, into a single, cohesive resource. By grounding this data with standardized, repeatable experimental protocols, we provide researchers and development professionals with the trustworthy information needed to leverage this versatile chemical intermediate in their work. A continued investigation into its quantitative solubility and polymorphic forms would further enhance the collective understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 2. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [Introduction: Situating N-Methylmethanesulfonamide in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075009#n-methylmethanesulfonamide-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com